1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one is an organic compound that features both fluorine and trifluoromethoxy groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the compound’s stability, lipophilicity, and bioavailability, which are crucial for its use in pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the propan-1-one moiety. One common method includes the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to yield the desired ketone . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure settings to control the reaction kinetics and selectivity .
Scientific Research Applications
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Its stability and bioavailability are advantageous in drug design, where it can be used to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethoxy groups can enhance binding affinity and selectivity, leading to more potent and specific biological effects. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall activity .
Comparison with Similar Compounds
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)propan-1-one: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
1-(3-Trifluoromethoxyphenyl)propan-1-one: Lacks the fluorine atom, which affects its reactivity and stability.
4-(Trifluoromethoxy)phenylacetylene: Contains a different functional group (acetylene) that alters its chemical behavior and applications.
The uniqueness of this compound lies in the combination of both fluorine and trifluoromethoxy groups, which impart distinct properties that are valuable in various scientific and industrial contexts.
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONBBAXRAHFOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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